molecular formula C7H7N2O3P B14506722 [Diazo(phenyl)methyl]phosphonic acid CAS No. 63147-97-7

[Diazo(phenyl)methyl]phosphonic acid

Katalognummer: B14506722
CAS-Nummer: 63147-97-7
Molekulargewicht: 198.12 g/mol
InChI-Schlüssel: FDBDMYYZPGXFPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Diazo(phenyl)methyl]phosphonic acid is an organic compound characterized by the presence of both diazo and phosphonic acid functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [Diazo(phenyl)methyl]phosphonic acid typically involves the reaction of diazo compounds with phosphonic acid derivativesThis process often requires controlled conditions, including low temperatures and the use of strong acids like hydrochloric acid to facilitate the diazotization reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: [Diazo(phenyl)methyl]phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

[Diazo(phenyl)methyl]phosphonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of [Diazo(phenyl)methyl]phosphonic acid involves its ability to form highly reactive intermediates, such as diazonium ions, which can participate in various chemical reactions. These intermediates can interact with molecular targets, including enzymes and nucleic acids, leading to modifications in their structure and function. The phosphonic acid group can also coordinate with metal ions, influencing the compound’s reactivity and binding properties .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: [Diazo(phenyl)methyl]phosphonic acid is unique due to the combination of diazo and phosphonic acid functional groups, which endow it with distinct reactivity and versatility in chemical synthesis.

Eigenschaften

CAS-Nummer

63147-97-7

Molekularformel

C7H7N2O3P

Molekulargewicht

198.12 g/mol

IUPAC-Name

[diazo(phenyl)methyl]phosphonic acid

InChI

InChI=1S/C7H7N2O3P/c8-9-7(13(10,11)12)6-4-2-1-3-5-6/h1-5H,(H2,10,11,12)

InChI-Schlüssel

FDBDMYYZPGXFPQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=[N+]=[N-])P(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.